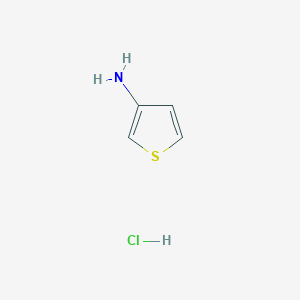

Thiophen-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

thiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBOUWGYKDEYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497106 | |

| Record name | Thiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25475-76-7 | |

| Record name | Thiophen-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Thiophen-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Thiophen-3-amine hydrochloride

Foreword: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring while possessing unique electronic properties that can enhance biological activity and modulate physicochemical characteristics.[1] Its presence in numerous FDA-approved drugs, from the antiplatelet agent clopidogrel to the antipsychotic olanzapine, underscores its significance.[1] Thiophen-3-amine, in particular, serves as a critical building block for constructing more complex molecules, offering a reactive amino group on a versatile heterocyclic core.[2][3] However, the free amine is notoriously unstable, prone to oxidation and polymerization, making its direct industrial use impractical.[4]

This guide provides a comprehensive overview of the synthesis and characterization of Thiophen-3-amine in its stabilized hydrochloride salt form (CAS No: 25475-76-7).[2] By converting the amine to its hydrochloride salt, its stability is significantly increased, rendering it a viable and valuable intermediate for researchers in drug discovery and organic synthesis.[2] We will delve into a robust synthetic methodology, explain the rationale behind the procedural choices, and detail the analytical techniques required to validate the product's identity and purity.

Physicochemical and Safety Profile

A thorough understanding of the target compound's properties is paramount before commencing any synthetic work.

| Property | Value | Source(s) |

| CAS Number | 25475-76-7 | [2][5][6] |

| Molecular Formula | C₄H₆ClNS | [2][7][8] |

| Molecular Weight | 135.62 g/mol | [6][7][8] |

| Appearance | Off-white to brown solid | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen or Argon), protect from light. | [5][6][9][10] |

| Solubility | Enhanced solubility in water compared to the free base. | [2] |

Safety and Handling

This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[8] It is also harmful if swallowed.[8][11]

-

Precautionary Measures: Avoid breathing dust, vapors, or mist. Wash skin thoroughly after handling. Use only in a well-ventilated area.[11][12]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[12]

Strategic Synthesis: From Oxotetrahydrothiophene to Aminothiophene

The primary challenge in synthesizing 3-aminothiophene is the instability of the final product. Therefore, an effective synthesis must either generate the stable hydrochloride salt directly or efficiently convert the free amine to the salt immediately following its formation. While methods like the Curtius rearrangement of thiophene-3-carboxylic acid or decarboxylation of substituted aminothiophenes exist, they can be hazardous or low-yielding.[4]

A more reliable and direct approach involves the reaction of a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine, such as hydroxylamine hydrochloride. This method, detailed in patent literature, offers a direct route to the desired 3-aminothiophene acid-addition salt.[13]

Reaction Rationale & Mechanism

The core of this synthesis is a one-pot reaction that combines oxime formation and subsequent rearrangement/aromatization.

-

Oxime Formation: The 3-oxotetrahydrothiophene reacts with hydroxylamine hydrochloride to form the corresponding 3-oximinotetrahydrothiophene.

-

Rearomatization: Under the acidic conditions and elevated temperature provided by the reaction, the oxime intermediate undergoes a rearrangement and dehydration process, leading to the aromatization of the ring and formation of the aminothiophene.

-

In Situ Salt Formation: Because hydroxylamine hydrochloride is used and the reaction is run in the absence of a base, the newly formed amino group is immediately protonated, yielding the stable this compound and preventing its degradation.[13]

The overall workflow for the synthesis and subsequent validation is illustrated below.

Caption: The relationship between the chemical structure and analytical validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise molecular structure. Spectra should be consistent with the structure of this compound. [7]

| Analysis | Expected Chemical Shifts (δ) in DMSO-d₆ | Rationale |

|---|---|---|

| ¹H NMR | ~9.0-10.0 ppm (broad s, 3H) | Protons of the ammonium group (-NH₃⁺). |

| ~8.0-8.5 ppm (m, 1H) | Thiophene ring proton adjacent to sulfur (H2 or H5). | |

| ~7.0-7.5 ppm (m, 2H) | Remaining two thiophene ring protons. | |

| ¹³C NMR | ~130-140 ppm | Quaternary carbon attached to the amino group (C3). |

| | ~110-125 ppm | Remaining thiophene ring carbons (C2, C4, C5). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the presence of key functional groups. The spectrum is characterized by vibrations of the ammonium group and the thiophene ring.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the thiophene ring. |

| 2800-3000 (broad) | N-H stretch (ammonium salt) | Key indicator of the protonated amine. |

| ~1600 | N-H bend (ammonium salt) | Confirms the hydrochloride salt form. |

| 1500-1400 | Aromatic C=C stretch | Characteristic of the thiophene ring structure. [14] |

| ~700 | C-S stretch | Characteristic vibration of the thiophene ring. [14] |

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with liquid chromatography (LCMS), is used to confirm the molecular weight and assess the purity of the sample.

-

Expected Mass: In electrospray ionization (ESI) positive mode, the spectrum will show the molecular ion for the free base (Thiophen-3-amine) after the loss of HCl.

Conclusion

The synthesis of this compound presents a classic case of strategic chemical stabilization. By understanding the inherent instability of the free amine, a synthetic route that directly yields the stable hydrochloride salt can be implemented effectively. The one-pot reaction of a 3-oxotetrahydrothiophene precursor with hydroxylamine hydrochloride provides a robust and scalable method for its preparation. Rigorous characterization using a suite of analytical techniques—NMR for structure, FT-IR for functional groups, and LCMS for molecular weight and purity—is essential to validate the synthesis and ensure the material is suitable for its intended use in pharmaceutical and chemical research. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and verify this valuable chemical building block.

References

-

Al-Qalaf, A. M., et al. (2008). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

ResearchGate. Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Available from: [Link]

-

AMiner. An Easy Synthesis of 3-Amino- and 3-Nitrothiophene. Available from: [Link]

-

PubChem. Thiophen-3-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.

-

Chemical Label. warning this compound. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Available from: [Link]

-

Prime Scholars. (2017) FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Available from: [Link]

-

ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

- Google Patents. Purification method of thiophene - CN1134429C.

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. file.leyan.com [file.leyan.com]

- 8. This compound | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 25475-76-7|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 25475-76-7 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

- 13. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiophen-3-amine | C4H5NS | CID 640543 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Thiophen-3-amine hydrochloride

Introduction

In the landscape of modern synthetic chemistry and drug discovery, heterocyclic compounds form the bedrock of innovation. Among these, thiophene derivatives are prized for their unique electronic properties and their ability to act as versatile pharmacophores.[1] Thiophen-3-amine hydrochloride (CAS: 25475-76-7), a key heterocyclic amine, serves as a critical building block for a diverse array of more complex molecules, finding applications from medicinal chemistry to materials science.[2][3]

The introduction of an amino group at the 3-position of the stable thiophene ring creates a molecule with dual reactivity: the nucleophilic amino group and the aromatic ring susceptible to electrophilic substitution. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a more convenient and reliable reagent for laboratory and industrial applications.[1][2]

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the scientific context and practical methodologies required for its effective use.

Core Physicochemical Properties

The fundamental properties of a reagent are critical for designing experiments, predicting reactivity, and ensuring safe handling. The key identifiers and physical characteristics of this compound are summarized below.

Structural and Identification Data

For unambiguous identification and documentation, the following descriptors are used for this compound.

| Property | Value | Source(s) |

| CAS Number | 25475-76-7 | [1][4][5][6][7][8] |

| Molecular Formula | C₄H₆ClNS | [4][5][7][9] |

| Molecular Weight | 135.62 g/mol | [4][6][7][9] |

| IUPAC Name | thiophen-3-amine;hydrochloride | [7] |

| Synonyms | 3-Aminothiophene hydrochloride, 3-Thienylamine HCl | [1][5][7] |

| InChI Key | BEBOUWGYKDEYIL-UHFFFAOYSA-N | [5][7] |

| Canonical SMILES | C1=CSC=C1N.Cl | [7] |

Quantitative Physical Properties

These properties are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to brown solid | [9] |

| Melting Point | Data not consistently reported; experimental determination is recommended. | |

| Solubility | The hydrochloride salt form enhances solubility in water. Soluble in polar organic solvents like methanol and DMSO. | [1][2] |

| Storage | Store at 2–8°C under an inert atmosphere (Nitrogen or Argon), protected from light. | [4][5] |

Chemical Properties and Reactivity

The utility of this compound stems from the combined reactivity of its aromatic core and its amine substituent.

The Influence of the Thiophene Ring: Aromaticity and Stability

Thiophene is an electron-rich, five-membered aromatic heterocycle. Its aromaticity lends it significant stability, comparable to that of benzene, though it is generally more reactive towards electrophilic substitution.[10] The sulfur atom's lone pairs participate in the aromatic π-system, influencing the ring's electron density.

Reactivity of the 3-Amino Group: Basicity and Nucleophilicity

The amino group at the C3 position is a potent nucleophile and a weak base. As a hydrochloride salt, the amine is protonated (NH₃⁺), rendering it non-nucleophilic. However, treatment with a suitable base will liberate the free amine (NH₂), which can then readily participate in a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form C-N bonds.

-

Condensation Reactions: Reacting with carbonyl compounds to form imines or enamines, which can serve as intermediates for more complex structures.[11]

Electrophilic Substitution on the Thiophene Ring

The free amine (-NH₂) is a strong activating group, directing electrophilic attack primarily to the C2 position, which is ortho to the amine. The C5 position (para to the amine) is also activated, but to a lesser extent. This regioselectivity is a critical consideration in synthetic planning. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when custom modifications are needed. The synthesis is typically a two-stage process involving the formation of the 3-aminothiophene free base, followed by its conversion to the hydrochloride salt.

Overview of Synthetic Strategies for 3-Aminothiophenes

Several named reactions can produce the aminothiophene core. The Gewald Aminothiophene Synthesis is a powerful one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[3][12] While this classically yields 2-aminothiophenes, modifications and alternative strategies are used to access the 3-amino isomer.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a plausible and chemically sound method based on established principles.

Step 1: Synthesis of 3-Aminothiophene (Free Base) Causality: This step aims to create the core aminothiophene structure. The choice of starting materials and reaction type (e.g., from a substituted thiophene precursor via reduction of a nitro group or Curtius rearrangement of a carboxylic acid) is critical for placing the amine at the C3 position.

-

To a stirred solution of a suitable precursor, such as 3-nitrothiophene, in a solvent like ethanol or ethyl acetate, add a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation with Pd/C).

-

If using tin(II) chloride, the reaction is typically performed under acidic conditions (HCl) and may require heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) to a pH > 8. This deprotonates the ammonium salt formed in situ and liberates the free amine.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-aminothiophene.

Step 2: Formation of this compound Causality: This step converts the free amine, which can be an unstable oil, into a stable, solid, and easily handleable salt. The use of ethereal HCl ensures a clean precipitation without introducing excess water.

-

Dissolve the crude 3-aminothiophene from Step 1 in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of hydrochloric acid in ether (ethereal HCl) or isopropanolic HCl dropwise with vigorous stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the resulting solid under vacuum to yield this compound.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and subsequent purification.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and connectivity.[13][14]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is less soluble in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

The spectrum will show characteristic signals for the three aromatic protons on the thiophene ring, typically between 6.5 and 7.5 ppm. Their splitting patterns (doublets, doublet of doublets) will be indicative of their positions relative to each other.

-

The ammonium protons (-NH₃⁺) will appear as a broad singlet at a downfield chemical shift, which can exchange with D₂O.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled spectrum will show four distinct signals for the four carbon atoms of the thiophene ring.

-

The carbon atom attached to the amino group (C3) will be significantly shifted compared to the other ring carbons.

-

-

Data Analysis: Analyze chemical shifts, integration values, and coupling constants to confirm the structure is consistent with this compound.[9]

Protocol: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15][16]

-

Sample Preparation: Prepare a sample as a KBr pellet or as a mull (e.g., Nujol).

-

Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands:

-

N-H Stretch: A broad and strong band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-S Stretch: A peak in the fingerprint region, often around 800-700 cm⁻¹, can be attributed to the C-S bond of the thiophene ring.[16]

-

Protocol: Mass Spectrometry (MS)

MS determines the molecular weight and can provide structural information through fragmentation patterns.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Data Acquisition: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

-

Data Analysis: The mass spectrum will show the molecular ion peak for the free base (Thiophen-3-amine) at an m/z corresponding to [M+H]⁺, where M is the mass of the free base (C₄H₅NS, MW ≈ 99.16). The observed mass should be approximately 100.02.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[7]

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation |

| H318 / H319 | Causes serious eye damage / irritation |

| H335 | May cause respiratory irritation |

| H302 (Potential) | Harmful if swallowed |

Recommended Handling Procedures

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Long-term Storage and Stability

-

Store the compound in a tightly sealed container in a cool, dry, and dark place.

-

Storing under an inert atmosphere of nitrogen or argon is advised to prevent degradation from moisture and air.[5]

Applications in Research and Development

The structural motifs present in this compound make it a valuable precursor in several scientific fields.

Role as a Scaffold in Medicinal Chemistry

The thiophene ring is a well-known bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule while maintaining or improving biological activity and physicochemical properties. The 3-amino substitution provides a convenient handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[17]

Use in Materials Science

Thiophene-based polymers, such as polythiophene, are known for their conductive properties. Functionalized thiophene monomers are used to create advanced materials for applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors.[3] this compound can serve as a starting point for synthesizing such functionalized monomers.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity, and enhanced stability as a hydrochloride salt make it a reliable and versatile building block. By understanding its core properties and employing the robust protocols for its synthesis, characterization, and handling outlined in this guide, researchers can confidently leverage this compound to construct novel molecules for a wide range of applications, from life-saving pharmaceuticals to next-generation electronic materials.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

-

Chem-Station. (2018). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

-

Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]

-

Synthesis of Furan and Thiophene. (n.d.). Retrieved from [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

PubMed. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Holzer, W., & Mereiter, K. (1998). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 3(3), 93-99. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). benzo[b]thiophen-3-amine, 6-phenoxy-2-phenyl-, 1,1-dioxide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

- Google Patents. (n.d.). CN102241662A - Synthetic method of thiophene-3-ethanol.

-

ResearchGate. (2013). Three-component condensation of 3-aminothiophene derivatives with isatines and Meldrum's acid. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenethylamine HCl - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. 25475-76-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. file.leyan.com [file.leyan.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide on the Reactivity of Thiophen-3-amine Hydrochloride with Electrophilic Reagents

Abstract

This technical guide provides a comprehensive overview of the reactivity of thiophen-3-amine hydrochloride with a variety of electrophilic reagents. Thiophen-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel compounds with diverse biological and physical properties.[1][2] This guide delves into the dual reactivity of this molecule, stemming from the nucleophilic amino group and the electron-rich thiophene ring. We will explore key transformations including N-acylation, N-alkylation, diazotization, and cyclization reactions, providing field-proven insights, detailed experimental protocols, and mechanistic explanations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Chemical Personality of this compound

This compound (C₄H₆ClNS, CAS Number: 25475-76-7) is a stable salt of the aromatic amine, 3-aminothiophene.[3] The hydrochloride form enhances its stability and solubility in aqueous media, making it a convenient starting material for various chemical transformations.[3] The reactivity of thiophen-3-amine is governed by two primary features:

-

The Nucleophilic Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily reacting with a wide range of electrophiles.

-

The Aromatic Thiophene Ring: The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. The amino group at the 3-position is an activating, ortho-, para- directing group. In the case of the thiophene ring, this directs electrophilic attack primarily to the C2 and C5 positions.

This dual reactivity allows for a diverse array of chemical modifications, enabling the synthesis of a wide range of functionalized thiophene derivatives and fused heterocyclic systems.

N-Acylation: Formation of Thiophen-3-yl Amides

N-acylation is a fundamental transformation that converts the primary amino group of thiophen-3-amine into an amide functionality. This reaction is crucial for the synthesis of many biologically active compounds and for protecting the amino group during subsequent chemical modifications.[4]

Mechanistic Considerations

The N-acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. Common acylating agents include acid chlorides and acid anhydrides.[5] Since the starting material is a hydrochloride salt, a base is required to neutralize the hydrogen chloride and liberate the free amine, which is the active nucleophile.

Diagram 1: General Mechanism of N-Acylation

Caption: Mechanism of N-acylation of thiophen-3-amine.

Experimental Protocol: Synthesis of N-(Thiophen-3-yl)acetamide

This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 eq) to the stirred suspension.

-

Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Representative Data for N-Acylation of Aminothiophenes

| Acylating Agent | Amine Substrate | Base | Solvent | Yield (%) | Reference |

| 2-(Thiophen-2-yl)acetyl chloride | 2-Aminothiophene-3-carbonitrile | Triethylamine | THF | 58 | [6][7] |

| Bromoacetyl bromide | 3-Acetylthiophen-2-amine | - | 1,4-Dioxane | 60 | [8] |

| Acetic anhydride | Various amines | Alumina | Acetonitrile | Good | [9] |

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of thiophen-3-amine introduces alkyl substituents on the nitrogen atom, leading to the formation of secondary and tertiary amines. These derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. However, the direct alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[10]

Strategies for Controlled N-Alkylation

To achieve selective mono-alkylation, several strategies can be employed:

-

Use of a Large Excess of the Amine: This favors the reaction of the alkyl halide with the primary amine over the secondary amine product.

-

Reductive Amination: This is a powerful two-step, one-pot method involving the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

-

Borrowing Hydrogen Catalysis: This method utilizes a catalyst to transiently oxidize an alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine.[11]

Experimental Protocol: Reductive Amination for the Synthesis of N-Benzyl-thiophen-3-amine

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in DCE, add a saturated aqueous solution of NaHCO₃ until the mixture is basic. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the free base.

-

Dissolve the thiophen-3-amine free base (1.0 eq) and benzaldehyde (1.05 eq) in DCE.

-

Add STAB (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diazotization and Subsequent Transformations

The primary aromatic amino group of thiophen-3-amine can be converted to a diazonium salt through a process called diazotization.[12] This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).[12] The resulting thiophen-3-diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction.[13][14]

Diagram 2: Diazotization and Sandmeyer Reactions

Caption: Diazotization of thiophen-3-amine and subsequent Sandmeyer reactions.

Experimental Protocol: Synthesis of 3-Chlorothiophene via Sandmeyer Reaction

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of CuCl in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Nitrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Wash the organic extract with water and a dilute solution of sodium hydroxide, then with water again.

-

Dry the organic layer over a suitable drying agent, filter, and remove the solvent by distillation.

-

Purify the resulting 3-chlorothiophene by distillation.

Cyclization Reactions for the Synthesis of Fused Heterocycles

Thiophen-3-amine is an excellent precursor for the synthesis of thieno-fused heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.[2][15][16] Reactions such as the Pictet-Spengler, Bischler-Napieralski, and Gewald reactions, or variations thereof, can be employed to construct these complex molecular architectures.

Thieno[3,2-c]pyridines via Pictet-Spengler Type Reactions

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. While thiophen-3-amine is not a β-arylethylamine, analogous cyclizations can occur. For instance, the reaction of 3-aminothiophene derivatives with aldehydes can lead to the formation of thieno[3,2-c]pyridine systems.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[17] While this reaction is typically used to synthesize aminothiophenes, derivatives of thiophen-3-amine can potentially participate in similar multicomponent reactions to build more complex thiophene-containing structures.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its dual reactivity, characterized by the nucleophilic amino group and the electron-rich thiophene ring, allows for a wide range of transformations. This guide has provided an in-depth overview of its reactivity with various electrophilic reagents, covering N-acylation, N-alkylation, diazotization, and cyclization reactions. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, facilitating the development of novel and functionalized thiophene-containing molecules.

References

-

The Chemical Profile of 3-Thiophenamine: Properties and Applications for Industry. (URL: [Link])

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. (2022). (URL: [Link])

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2- yl)acetamide - ResearchGate. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Three component reaction for the synthesis of 3‐aminothiophenes. - ResearchGate. (URL: [Link])

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. (2018). (URL: [Link])

-

Scholars Research Library - Der Pharma Chemica. (URL: [Link])

-

Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF - ResearchGate. (URL: [Link])

-

Electrophilic Aromatic Substitution Mechanism & Key Concepts – - Total Synthesis. (URL: [Link])

-

Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides - R Discovery. (URL: [Link])

-

Diazotisation - Organic Chemistry Portal. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

-

Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides | Request PDF. (URL: [Link])

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023). (URL: [Link])

-

An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC - NIH. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (URL: [Link])

-

Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (URL: [Link])

-

(PDF) The Chemistry of Thienopyridines - ResearchGate. (URL: [Link])

-

Regioselectivity in Electrophilic Aromatic Substitution: Mechanism - StudySmarter. (URL: [Link])

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (URL: [Link])

-

The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed. (URL: [Link])

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC - NIH. (URL: [Link])

-

Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems - ResearchGate. (URL: [Link])

-

N-Dealkylation of Amines - PMC - NIH. (URL: [Link])

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

-

New methodology for the N-alkylation of 2-amino-3-acylthiophenes - RSC Publishing. (URL: [Link])

-

Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration - Organic Chemistry Portal. (URL: [Link])

-

Proceedings Paper Synthesis of new thiophenic derivatives † Hadjer Missoum1 - Sciforum. (URL: [Link])

-

(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - Organic Chemistry Portal. (URL: [Link])

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: [Link])

-

Facile N-directed Ru-catalyzed C(3)-H acylation of heterocyclopentadienes with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

- CN113214146A - Process for the N-alkylation of aminopyridines - Google P

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

-

Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source - Green Chemistry (RSC Publishing). (URL: [Link])

-

(PDF) Selective alkylation of aminophenols - ResearchGate. (URL: [Link])

-

This compound | C4H6ClNS | CID 12413181 - PubChem. (URL: [Link])

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (URL: [Link])

-

Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diazotisation [organic-chemistry.org]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Thiophen-3-amine Hydrochloride as a Building Block in Organic Synthesis

Introduction to Thiophen-3-amine Hydrochloride: A Versatile Heterocyclic Nucleophile

This compound is a pivotal building block in the arsenal of organic synthesis, particularly for researchers and drug development professionals. Its structure, featuring a nucleophilic amino group on an electron-rich thiophene ring, provides a versatile platform for constructing complex molecular architectures.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient reagent for a variety of chemical transformations.[1][2] This guide delves into the core reactivity of this compound, offering field-proven insights and detailed protocols for its application in key synthetic reactions.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. Key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 25475-76-7 | [1][3][4] |

| Molecular Formula | C₄H₆ClNS | [1][3] |

| Molecular Weight | 135.62 g/mol | [3][4] |

| Appearance | Typically a crystalline solid | [2] |

| Solubility | Soluble in water | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |

Handling and Safety Considerations

As with all laboratory chemicals, proper handling of this compound is paramount. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It is also harmful if swallowed.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[5]

Significance in Synthetic Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9] this compound serves as a key starting material for the synthesis of these and other novel compounds, making it an invaluable tool for drug discovery and development.[10]

Foundational Reactivity: The Nucleophilic Amine

The primary amino group of thiophen-3-amine is a potent nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen bonds. This fundamental reactivity is the cornerstone of its utility as a building block.

N-Acylation and N-Sulfonylation Reactions

N-acylation is a common and robust transformation used to introduce amide functionalities, which are prevalent in pharmaceuticals.[11][12] This reaction not only allows for the extension of the molecular framework but can also serve as a protecting group strategy in multi-step syntheses.[13] The reaction proceeds via the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.[14][15]

2.1.1. Mechanistic Rationale: Enhancing Stability and Introducing Functionality

The acylation of the amino group converts the basic amine into a neutral amide. This transformation is crucial for several reasons:

-

Modulation of Reactivity: The resulting amide is significantly less nucleophilic and basic than the starting amine, which can be exploited to direct the regioselectivity of subsequent reactions on the thiophene ring.

-

Introduction of Key Pharmacophoric Features: The amide bond is a critical hydrogen bond donor and acceptor, playing a vital role in drug-receptor interactions.[11]

-

Building Block for Further Elaboration: The newly introduced acyl group can carry additional functional groups for further synthetic diversification.

2.1.2. Field-Proven Protocol: Synthesis of a Thiophene-3-carboxamide

This protocol details a general procedure for the N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard workup glassware

Step-by-Step Methodology:

-

Reaction Setup: To a stirred suspension of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) at 0°C (ice bath).

-

Amine Neutralization: Stir the mixture at 0°C for 15-20 minutes to ensure the complete neutralization of the hydrochloride salt and formation of the free amine.

-

Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-acyl-thiophen-3-amine.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N Bonds

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. For thiophen-3-amine, the Buchwald-Hartwig amination is a particularly powerful tool for the formation of C-N bonds, enabling the synthesis of diaryl and heteroaryl amines.[16][17]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate.[17][18] This reaction is highly versatile, with a broad substrate scope and functional group tolerance.[16]

3.1.1. Mechanistic Insights and Ligand Selection

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or those from the Buchwald biarylphosphine family (e.g., XPhos), are often employed to facilitate the reductive elimination step and prevent side reactions.[16][19][20]

3.1.2. Experimental Protocol: Synthesis of a Diaryl-Thiophene Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of thiophen-3-amine with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd precatalyst

-

Xantphos or another suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or another strong, non-nucleophilic base

-

Anhydrous dioxane or toluene

-

Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

-

Solvent Addition: Add anhydrous dioxane or toluene via syringe.

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.

-

Heating: Heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired diaryl-thiophene amine.

Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Amination.

Construction of Fused Heterocyclic Systems

Thiophen-3-amine is an excellent precursor for the synthesis of fused heterocyclic systems, such as thienopyridines, which are important scaffolds in medicinal chemistry.[21][22][23][24]

Pictet-Spengler Reaction for Thienopyridine Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[25][26][27] A variation of this reaction using an aminothiophene can lead to the formation of thienopyridine derivatives.

4.1.1. Reaction Principles and Acid Catalysis

The reaction proceeds through the initial formation of an iminium ion from the amine and the carbonyl compound.[25][26] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich thiophene ring attacks the iminium ion, leading to cyclization.[25] The reaction is typically promoted by protic or Lewis acids.[28]

4.1.2. Protocol: Synthesis of a Tetrahydrothieno[3,2-c]pyridine

This protocol outlines a general procedure for the Pictet-Spengler-type cyclization of thiophen-3-amine with an aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., formaldehyde or a protected equivalent)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Anhydrous solvent (e.g., DCM or toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard workup and purification equipment

Step-by-Step Methodology:

-

Free Amine Generation: Neutralize this compound as described in section 2.1.2, or use the free base directly if available.

-

Reaction Setup: Dissolve the thiophen-3-amine (1.0 eq) and the aldehyde (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Acid Addition: Cool the mixture to 0°C and slowly add the acid catalyst (e.g., TFA, 1.5-2.0 eq).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

-

Neutralization: Cool the reaction mixture and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extraction: Extract the product into an organic solvent like DCM or ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the tetrahydrothieno[3,2-c]pyridine product.

Mechanistic Pathway Diagram

Caption: Mechanism of the Pictet-Spengler Reaction.

Diazotization and Subsequent Transformations

The amino group of thiophen-3-amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the thiophene ring.

The Sandmeyer Reaction with Thiophen-3-diazonium Salts

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides, cyanide, and hydroxyl groups, using a copper(I) salt catalyst. This provides a powerful method for functionalizing the 3-position of the thiophene ring.

Suzuki-Miyaura Coupling

While less common than with aryl halides, thiophen-3-diazonium salts can also be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with boronic acids.[29][30] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the construction of biaryl and heteroaryl systems.[31][32][33] The reaction involves the transmetalation of the organic group from the boronic acid to the palladium center, followed by reductive elimination.[29]

Applications in Medicinal Chemistry and Drug Discovery

Thiophene-3-amine as a Privileged Scaffold

The thiophene ring is considered a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.[34] Derivatives of thiophen-3-amine are found in compounds with a broad spectrum of pharmacological activities.[6][8]

Case Studies of Bioactive Molecules

-

Anticancer Agents: Many thiophene derivatives, including those derived from 3-aminothiophenes, have shown potent anticancer activity.[6][7][35] For example, some aminobenzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[35]

-

Antimicrobial Agents: The thiophene scaffold is present in several antimicrobial drugs.[6]

-

Kinase Inhibitors: The structural features of 3-aminothiophene derivatives make them suitable for targeting the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.

-

Ebola Virus Entry Inhibitors: Recent research has identified thiophene derivatives as potent inhibitors of Ebola virus entry, highlighting the continued importance of this scaffold in addressing emerging infectious diseases.[36]

Conclusion: The Versatile Role of this compound

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its inherent nucleophilicity, coupled with the ability to undergo a wide array of modern synthetic transformations, provides chemists with a reliable and efficient entry point to a vast chemical space. From the straightforward formation of amides to the sophisticated construction of complex, fused heterocyclic systems and the strategic installation of diverse functional groups via palladium-catalyzed cross-coupling and diazonium salt chemistry, this reagent empowers innovation across the chemical sciences. Its prominent role in the synthesis of medicinally relevant scaffolds underscores its importance to researchers, scientists, and drug development professionals who continue to explore its potential in the quest for new therapeutic agents and functional materials.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

Grokipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines. [Link]

-

ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

-

ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Grokipedia. Pictet–Spengler reaction. [Link]

-

ResearchGate. (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. [Link]

-

Springer. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. [Link]

-

PubMed. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. [Link]

- Google Patents.

-

SemOpenAlex. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

-

ResearchGate. Synthesis of thieno[3,2‐b]pyridine drevative 16 and 5‐(thiophene‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐3‐one drevative 17. [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

National Institutes of Health (NIH). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]

-

ResearchGate. Mild and Useful Method for N-Acylation of Amines. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REGIOSELECTIVE N-ACYLATION OF. [Link]

-

MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]

-

YouTube. Suzuki Coupling Mechanism and Applications. [Link]

-

ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Milano-Bicocca. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 25475-76-7|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. echemi.com [echemi.com]

- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 26. grokipedia.com [grokipedia.com]

- 27. name-reaction.com [name-reaction.com]

- 28. researchgate.net [researchgate.net]

- 29. Suzuki Coupling [organic-chemistry.org]

- 30. tcichemicals.com [tcichemicals.com]

- 31. metaphactory [semopenalex.org]

- 32. youtube.com [youtube.com]

- 33. boa.unimib.it [boa.unimib.it]

- 34. derpharmachemica.com [derpharmachemica.com]

- 35. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

Stability and storage conditions for Thiophen-3-amine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of Thiophen-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for this compound (CAS No. 25475-76-7). As a key building block in pharmaceutical and organic synthesis, understanding its chemical behavior is paramount to ensuring the integrity of research and the quality of manufactured products. This document moves beyond simple storage recommendations to explain the underlying chemical principles that dictate its stability, offering field-proven insights to maintain its purity and reactivity.

Core Chemical Characteristics and Their Implications for Stability

This compound is a heterocyclic amine salt with a molecular structure that presents several key features influencing its stability.[1][2] The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is susceptible to oxidation.[3] The primary amine group at the 3-position is basic and can undergo various reactions, while the hydrochloride salt form enhances water solubility but also introduces considerations regarding hygroscopicity and pH sensitivity.[1]

Key Structural Features:

-

Thiophene Ring: An electron-rich aromatic system.

-

Amino Group (-NH2): A nucleophilic and basic functional group.

-

Hydrochloride Salt (-HCl): Confers specific solubility and hygroscopicity properties.

Recommended Storage Conditions: A Validated Protocol

To ensure the long-term stability of this compound, a multi-faceted approach to storage is required. The following conditions are based on supplier recommendations and an understanding of the compound's chemical vulnerabilities.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation reactions. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Minimizes exposure to oxygen, preventing oxidative degradation of the thiophene ring. |

| Light | Protect from Light (Amber Vial) | Thiophene derivatives can be susceptible to photodegradation. |

| Moisture | Tightly Sealed Container | The hydrochloride salt is likely hygroscopic and can absorb atmospheric moisture. |

A Certificate of Analysis for a batch of this compound specifies storage at 2-8°C, protected from light, and under a nitrogen atmosphere, confirming these general recommendations.[4]

In-Depth Analysis of Stability Factors

A deeper understanding of the factors that can compromise the integrity of this compound is crucial for its effective use.

Hydrolytic Stability and pH Effects

As a hydrochloride salt of a weak base, this compound can be susceptible to changes in pH.[5] In solution, the pH can influence the equilibrium between the protonated amine and the free base. Acidic conditions will favor the more stable protonated form. Conversely, basic conditions will generate the free amine, which may be more prone to degradation.

Studies on related 2-aminothiophene derivatives have shown that imine-linked structures can be unstable in acidic pH, leading to hydrolysis.[6] While this compound does not contain an imine, this highlights the general sensitivity of aminothiophenes to pH. The stability of pharmaceutical compounds is significantly influenced by pH, with acidic or basic conditions often catalyzing hydrolysis or oxidation.[5][7]

Oxidative Degradation

The thiophene ring is known to be susceptible to oxidation.[3] The sulfur atom can be oxidized to a sulfoxide or a sulfone, which disrupts the aromaticity of the ring and leads to a loss of the desired chemical properties. The presence of the electron-donating amine group can further activate the ring towards oxidation. Therefore, storage under an inert atmosphere is a critical preventative measure.

Photostability

Thiophene derivatives have been investigated for their photostabilizing effects on polymers, which indicates their ability to interact with UV radiation.[8][9][10] This interaction, however, also implies that the molecule itself can be altered by light exposure. Photodegradation can lead to complex reaction pathways and the formation of colored impurities. Storing the compound in amber or opaque containers is a simple and effective way to mitigate this risk.

Thermal Stability

Amine hydrochlorides, when heated, can decompose. For instance, ammonium chloride thermally decomposes into ammonia and hydrogen chloride gas.[11] While this compound is a solid with a higher decomposition temperature, prolonged exposure to elevated temperatures should be avoided. Refrigerated storage is recommended to minimize the risk of thermal degradation. Studies on the thermal degradation of amines suggest that this process can be complex, with the rate of degradation increasing significantly with temperature.[12]

Handling and Use: Best Practices for Maintaining Integrity

Proper handling techniques are as important as storage conditions for preserving the quality of this compound.

Weighing and Dispensing

Given the likely hygroscopic nature of the hydrochloride salt, weighing should be conducted in a controlled environment, such as a glove box or a room with low humidity, to prevent moisture absorption.[13][14] If a controlled environment is not available, weighing should be performed as quickly as possible, and the container should be promptly and securely sealed.

Incompatible Materials

As a general principle for handling amines, contact with strong oxidizing agents should be avoided.[15][16] Additionally, care should be taken when mixing with strong bases, which will deprotonate the amine hydrochloride to the free amine.

Experimental Protocols for Stability Assessment

To provide a framework for in-house stability testing, the following experimental approaches are recommended, based on established methodologies for similar compounds.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting any degradation products.[17][18][19][20][21]

Protocol Outline:

-

Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small organic molecules.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and retention.

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., around 230-260 nm) is appropriate.

-

Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[22][23][24][25] This involves subjecting the compound to stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidation: 3% H2O2 at room temperature.

-

Thermal Stress: Heating the solid material.

-

Photolytic Stress: Exposure to UV and visible light.

-

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products formed during stability studies.[6][26]

Visualizations

Logical Flow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Key Degradation Pathways

Sources